Tetradecylcyclohexane
Overview
Description
Tetradecylcyclohexane, also known as 1-Cyclohexyltetradecane, is a chemical compound with the molecular formula C20H40. It is a hydrocarbon consisting of a cyclohexane ring attached to a tetradecyl chain. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylcyclohexane can be synthesized through the alkylation of cyclohexane with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Halogenation reactions can occur, where hydrogen atoms on the cyclohexane ring or the tetradecyl chain are replaced by halogen atoms. This is typically done using halogens like chlorine or bromine under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine gas with UV light or heat.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone, tetradecanoic acid.
Reduction: No significant reduction products due to the stability of the hydrocarbon.
Substitution: Chlorinated or brominated derivatives of this compound.
Scientific Research Applications
Tetradecylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and a hydrophobic agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid bilayers and membrane structures due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of tetradecylcyclohexane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature also makes it an effective solvent for non-polar compounds, facilitating their dissolution and transport.
Comparison with Similar Compounds
Dodecylcyclohexane: Similar structure but with a shorter dodecyl chain.
Hexadecylcyclohexane: Similar structure but with a longer hexadecyl chain.
Octadecylcyclohexane: Similar structure but with an even longer octadecyl chain.
Uniqueness: Tetradecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are desired without the bulkiness of longer chains.
Properties
IUPAC Name |
tetradecylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h20H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAVPKIJZCHUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061975 | |
Record name | Cyclohexane, tetradecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-18-2 | |
Record name | Tetradecylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, tetradecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, tetradecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, tetradecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.